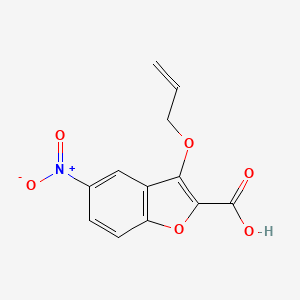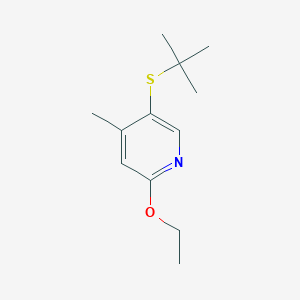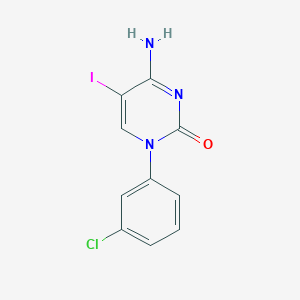
3-(Allyloxy)-5-nitrobenzofuran-2-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Allyloxy)-5-nitrobenzofuran-2-carboxylicacid is an organic compound that belongs to the benzofuran family. Benzofurans are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and agrochemicals. The presence of the allyloxy and nitro groups in this compound makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Allyloxy)-5-nitrobenzofuran-2-carboxylicacid typically involves multiple steps:
Nitration: The nitration of benzofuran derivatives can be achieved using a mixture of concentrated nitric acid and sulfuric acid. This introduces the nitro group at the desired position on the benzofuran ring.
Allylation: The introduction of the allyloxy group can be done using allyl bromide in the presence of a base such as potassium carbonate. This step usually requires reflux conditions to ensure complete reaction.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, often using carbon dioxide under high pressure and temperature in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to higher purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Allyloxy)-5-nitrobenzofuran-2-carboxylicacid can undergo various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form epoxides or aldehydes using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, where the allyloxy group can be replaced by other nucleophiles like thiols or amines.
Common Reagents and Conditions
Oxidation: m-CPBA, potassium permanganate, and chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.
Substitution: Allyl bromide, potassium carbonate, thiols, and amines.
Major Products
Oxidation: Epoxides, aldehydes.
Reduction: Amino derivatives.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
3-(Allyloxy)-5-nitrobenzofuran-2-carboxylicacid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Allyloxy)-5-nitrobenzofuran-2-carboxylicacid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The allyloxy group can also participate in reactions that modify the compound’s activity and selectivity.
Comparison with Similar Compounds
Similar Compounds
3-Allyloxy-2-hydroxypropyl-cellulose: Used in the synthesis of cellulose derivatives.
3-Allyloxy-4H-chromenones: Known for their asymmetric catalytic rearrangement properties.
Probenazole (3-allyloxy-1,2-benzisothiazole-1,1-dioxide): Used as a chemical inducer of systemic-acquired resistance in plants.
Uniqueness
3-(Allyloxy)-5-nitrobenzofuran-2-carboxylicacid is unique due to the combination of its functional groups, which provide a wide range of reactivity and potential applications. The presence of both the allyloxy and nitro groups allows for diverse chemical modifications and biological activities, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C12H9NO6 |
|---|---|
Molecular Weight |
263.20 g/mol |
IUPAC Name |
5-nitro-3-prop-2-enoxy-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C12H9NO6/c1-2-5-18-10-8-6-7(13(16)17)3-4-9(8)19-11(10)12(14)15/h2-4,6H,1,5H2,(H,14,15) |
InChI Key |
PYGUIFWAFMOSBG-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=C(OC2=C1C=C(C=C2)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















